molecular formula C10H9BrN2 B12848668 8-Bromo-3-methylisoquinolin-5-amine

8-Bromo-3-methylisoquinolin-5-amine

Cat. No.: B12848668
M. Wt: 237.10 g/mol
InChI Key: SCKLFOUHSZGVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9BrN2. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

The synthesis of 8-Bromo-3-methylisoquinolin-5-amine typically involves the bromination of 3-methylisoquinolin-5-amine. One common method includes the use of bromine in an organic solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of alternative brominating agents that offer higher yields and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

8-Bromo-3-methylisoquinolin-5-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, Suzuki-Miyaura coupling can produce various substituted isoquinolines .

Mechanism of Action

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

8-bromo-3-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,12H2,1H3

InChI Key

SCKLFOUHSZGVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.